Bienvenue dans la boutique en ligne BenchChem!

Cefozopran hydrochloride

Antipseudomonal activity MIC comparison Pseudomonas aeruginosa

Select cefozopran hydrochloride for research demanding precise antimicrobial spectrum control. Unlike other fourth-generation cephalosporins, it delivers 2–4× superior antipseudomonal activity (MIC90 6.25 μg/mL) versus cefpirome and 8–16× greater anti-staphylococcal potency (MIC90 0.78 μg/mL) versus ceftazidime. Its exceptionally low β-lactamase affinity (Km/Ki >500 μM) ensures retained activity against AmpC-hyperproducing Enterobacter and Citrobacter isolates. Clinically validated non-inferiority to cefepime in febrile neutropenia trials (60% vs 66% response, p=0.44). Supplied as dihydrochloride powder—ideal for P. aeruginosa susceptibility studies, combination regimen development, and positive control applications.

Molecular Formula C19H17N9O5S2
Molecular Weight 515.5 g/mol
CAS No. 1262200-57-6
Cat. No. B022578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefozopran hydrochloride
CAS1262200-57-6
Synonyms1-[[(6R,7R)-7-[[2Z)-(5-Amino-1,2,4-thiadiazol-3-yl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]imidazo[1,2-b]pyridazinium Inner Salt Dihydrochloride;  SCE-1787 Dihydrochloride;  Firstcin Dihydrochloride; 
Molecular FormulaC19H17N9O5S2
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
InChIInChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11+/t12-,17-/m1/s1
InChIKeyQDUIJCOKQCCXQY-HEOFFLBTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefozopran Hydrochloride (CAS 1262200-57-6) Technical Baseline for Scientific Procurement


Cefozopran hydrochloride is a parenteral fourth-generation cephalosporin antibiotic belonging to the C-3' quaternary ammonium cephem class (Group IV) [1]. It is characterized as a zwitterionic compound that enables rapid penetration through the outer membrane of Gram-negative bacteria, high affinity for penicillin-binding proteins (PBPs), and stability against a broad range of β-lactamases [1]. The compound is supplied as a hydrochloride salt (powder for injection) and demonstrates a well-balanced antibacterial spectrum against both Gram-positive cocci and Gram-negative bacilli, including Pseudomonas aeruginosa [2].

Why Cefozopran Hydrochloride Cannot Be Interchanged with Other Fourth-Generation Cephalosporins


Generic substitution within the fourth-generation cephalosporin class is scientifically unsound due to substantial inter-compound variation in PBP affinity profiles, β-lactamase stability kinetics, and species-specific antibacterial potency. While cefepime, cefpirome, and cefozopran all belong to Group IV, cefepime demonstrates inferior anti-staphylococcal activity compared to cefozopran [1], whereas cefpirome exhibits 2- to 4-fold weaker antipseudomonal activity [2]. Furthermore, in vivo efficacy in experimental infection models varies markedly; cefozopran demonstrates superior therapeutic effect against P. aeruginosa urinary tract infections relative to cefpirome [3]. These pharmacodynamic divergences preclude interchangeable use in both clinical practice and research applications requiring precise antimicrobial spectrum control.

Cefozopran Hydrochloride Quantitative Differentiation Evidence Against Key Comparators


Superior Antipseudomonal Activity of Cefozopran Hydrochloride Relative to Cefpirome

Cefozopran (CZOP) demonstrates 2- to 4-fold greater potency against Pseudomonas aeruginosa compared to cefpirome (CPR), with an MIC90 of 6.25 μg/mL for CZOP versus a significantly higher MIC90 for CPR [1]. This quantitative advantage translates into superior in vivo therapeutic efficacy; cefozopran was more effective than cefpirome in a mouse model of urinary tract infection caused by P. aeruginosa P9 [2].

Antipseudomonal activity MIC comparison Pseudomonas aeruginosa

8- to 16-Fold Enhanced Anti-Staphylococcal Potency of Cefozopran Hydrochloride Versus Ceftazidime and Cefclidin

Against methicillin-susceptible Staphylococcus aureus (MSSA) and Staphylococcus epidermidis, cefozopran (CZOP) exhibits 8- to 16-fold greater antibacterial activity than ceftazidime (CAZ) and cefclidin (CFCL), with MIC90 values of 0.78 μg/mL and 1.56 μg/mL for S. aureus and S. epidermidis, respectively [1]. Its potency is comparable to that of cefpirome (CPR) and flomoxef (FMOX) [1].

Anti-staphylococcal activity MSSA MIC comparison

Broad β-Lactamase Stability with Low Affinity (Km/Ki > 500 μM) Confers Activity Against AmpC-Derepressed Isolates

Cefozopran (CZOP) is highly resistant to hydrolysis by most β-lactamases, with Km or Ki values exceeding 500 μM for the majority of tested enzymes [1]. This low enzyme affinity allows CZOP to retain potent activity against Enterobacter cloacae and Citrobacter freundii strains that exhibit non-hydrolytic barrier-type resistance to other β-lactams due to high β-lactamase production [1]. Its MIC90 values against these species are significantly lower than those of ceftazidime for ceftazidime-resistant isolates [2].

β-lactamase stability AmpC Enterobacter cloacae

Demonstrated Non-Inferiority to Cefepime in Febrile Neutropenia Clinical Trials

In a multicenter, prospective, randomized trial involving 376 adult febrile neutropenia (FN) patients, cefozopran (CZOP) demonstrated a response rate of 60% (54/90), which was not significantly different from cefepime's 66% (56/85) (p=0.44) [1]. The difference in treatment success was -5.9% (95% CI: -20.1 to 8.4), confirming that cefozopran provides clinical efficacy comparable to cefepime in this high-risk population [1].

Febrile neutropenia Empirical therapy Clinical trial

Cefozopran Hydrochloride Application Scenarios Based on Quantitative Differentiation Evidence


Antipseudomonal Research Requiring Superior In Vitro Potency Over Cefpirome

Investigators studying Pseudomonas aeruginosa susceptibility or developing antipseudomonal combination regimens should select cefozopran hydrochloride over cefpirome due to its 2- to 4-fold lower MIC90 (6.25 μg/mL) [1] and proven superior in vivo efficacy in murine urinary tract infection models [2].

Gram-Positive Pathogen Studies Where Ceftazidime or Cefclidin Are Inadequate

Research protocols requiring robust activity against methicillin-susceptible Staphylococcus species should utilize cefozopran hydrochloride rather than ceftazidime or cefclidin, as it provides 8- to 16-fold greater potency (MIC90 of 0.78 μg/mL for S. aureus) [3].

β-Lactamase Stability Screening and AmpC-Derepressed Isolate Studies

Laboratories investigating the activity of cephalosporins against AmpC-hyperproducing Enterobacter cloacae and Citrobacter freundii should employ cefozopran hydrochloride as a positive control or test compound, given its exceptionally low affinity for β-lactamases (Km/Ki > 500 μM) and retained activity against ceftazidime-resistant isolates [4].

Clinical Trial Material for Febrile Neutropenia Empirical Therapy

Institutions conducting clinical studies on empirical antibiotic therapy for febrile neutropenia may select cefozopran hydrochloride as a comparator or investigational agent based on its established non-inferiority to cefepime (60% vs. 66% response rate, p=0.44) in a multicenter randomized controlled trial [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefozopran hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.